Edeine D

Ribosome inhibition Isomer-specific activity Translation initiation

Edeine D (CAS 40627-96-1) is a structurally defined, linear pentapeptide amide antibiotic produced by Brevibacillus brevis Vm4. It belongs to the edeine family of nonribosomal peptide antibiotics, which are characterized by a polyamine (spermidine) moiety and several non-proteinogenic amino acids, including 2,3-diaminopropionic acid (A2pr), 2,6-diamino-7-hydroxyazelaic acid (A2ha), and isoserine (Ise).

Molecular Formula C33H58N10O9
Molecular Weight 738.9 g/mol
CAS No. 40627-96-1
Cat. No. B1671099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdeine D
CAS40627-96-1
Synonyms1-(D-3-phenyl-beta-alanine)edeine A1
edeine D
Molecular FormulaC33H58N10O9
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O
InChIInChI=1S/C33H58N10O9/c34-12-4-5-13-39-14-7-15-40-20-29(47)42-28(46)16-26(44)23(37)10-6-11-24(33(51)52)41-31(49)25(19-36)43(30(48)17-27(38)45)32(50)22(18-35)21-8-2-1-3-9-21/h1-3,8-9,22-27,39-40,44-45H,4-7,10-20,34-38H2,(H,41,49)(H,51,52)(H,42,46,47)/t22-,23+,24-,25+,26-,27-/m1/s1
InChIKeyIPMMZHSSDSNSRO-XBGJXXGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Edeine D (CAS 40627-96-1) Procurement Guide: Core Identity, Class, and Baseline Characteristics


Edeine D (CAS 40627-96-1) is a structurally defined, linear pentapeptide amide antibiotic produced by Brevibacillus brevis Vm4 [1]. It belongs to the edeine family of nonribosomal peptide antibiotics, which are characterized by a polyamine (spermidine) moiety and several non-proteinogenic amino acids, including 2,3-diaminopropionic acid (A2pr), 2,6-diamino-7-hydroxyazelaic acid (A2ha), and isoserine (Ise) [2]. Edeine D is distinguished from its close structural analog edeine A1 by the replacement of the β-tyrosine residue with β-phenyl-β-alanine (Iph), a specific structural modification that alters its physicochemical and biological profile [3]. As a universal inhibitor of translation, edeine D binds to the 30S ribosomal subunit and blocks fMet-tRNA interaction at the P-site, thereby inhibiting protein synthesis in both prokaryotic and eukaryotic systems [4]. Unlike many ribosomal antibiotics that target only bacterial ribosomes, edeine D's broad phylogenetic activity makes it a valuable tool compound for studying translation initiation mechanisms across all domains of life.

Edeine D vs. Ed eine A1, A2, B1, and F: Why In-Class Substitution Is Not Straightforward


Within the edeine family, minor structural differences produce major functional consequences, making generic substitution scientifically unsound. Edeine D is not interchangeable with edeine A1, A2, B1, or F because each congener exhibits distinct structural features — differing in the aromatic amino acid residue (β-Phe-β-Ala in edeine D vs. β-Tyr in edeine A1), the polyamine chain length, or the presence/absence of amidine groups — that directly modulate ribosomal binding affinity, antimicrobial spectrum, and the ratio of DNA synthesis versus protein synthesis inhibition [1]. Furthermore, edeine D exists as a defined active isomer; its biological activity depends on the α-configuration of the isoserine linkage to the diaminopropionic acid residue, while the β-isomer is inactive [2]. Procurement of undefined edeine mixtures or incorrect isomers risks introducing inactive or antagonistic species that confound experimental results. The evidence below quantifies these differentiation points to guide rigorous compound selection.

Edeine D Quantitative Comparative Evidence: Why Edeine D Is the Preferred Selection for Defined Ribosomal Studies


Defined Active Isomer vs. Inactive Isomer: The α-Configuration Requirement for Biological Activity

Edeine D's biological activity is contingent upon a specific stereochemical configuration. Total synthesis and biological evaluation confirmed that only the isomer where isoserine is linked via the α-amino group of 2,3-diaminopropionic acid (A2pr) is active; the isomer linked via the β-amino group is biologically inactive [1]. This stereochemical requirement is not a general property of all edeine congeners and must be verified when sourcing edeine D. In contrast, commercial edeine A is often supplied as a mixture of active (A1) and inactive (A2) isomers, introducing uncontrolled variability [2].

Ribosome inhibition Isomer-specific activity Translation initiation

Differential 30S Initiation Complex Formation Kinetics: Edeine D vs. Kasugamycin and GE81112

Recent cryo-electron microscopy (cryo-EM) structures at 2.0–2.9 Å resolution reveal that edeine, kasugamycin, and GE81112 all bind within the E-site of the 30S ribosomal subunit, yet they arrest 30S initiation complex (30S-IC) formation at mechanistically distinct steps [1]. Edeine and kasugamycin both affect early steps of 30S pre-initiation complex (30S-PIC) formation, but they do so through different structural interactions with the 16S rRNA. In contrast, GE81112 stalls 30S-PIC formation at a later step, permitting start codon recognition but blocking IF3 departure [1]. This mechanistic divergence means that edeine cannot be substituted by kasugamycin or GE81112 in experiments interrogating the earliest stages of 30S-PIC assembly.

Cryo-EM 30S pre-initiation complex Translation initiation inhibitors

Edeine D vs. Pactamycin: P-Site tRNA Binding Inhibition vs. Translocation Inhibition

Although both edeine and pactamycin are classified as universal translation initiation inhibitors, their ribosomal mechanisms of action are fundamentally distinct [1]. Edeine (edeine A1, the pharmacologically active component shared with edeine D) induces base pairing between universally conserved residues G693 and C795 of 16S rRNA, inhibiting tRNA binding to the P-site by preventing codon-anticodon interaction [1]. Pactamycin, conversely, binds between G693 and C795 and strongly inhibits translocation without affecting translation initiation [1]. In functional assays, the half-inhibitory concentration (IC₅₀) for edeine in a cell-free translation system was approximately 8 μM, compared to approximately 3 μM for pactamycin [1]. Importantly, edeine induces translational misreading in the A-site at levels comparable to streptomycin, a property not shared by pactamycin [1].

P-site inhibition Codon-anticodon interaction Translational fidelity

Concentration-Dependent Dual Targeting: DNA Synthesis Inhibition at Sub-Protein Synthesis Inhibitory Concentrations

Edeine D exhibits a concentration-dependent dual mechanism of action that distinguishes it from many ribosome-targeting antibiotics. At low concentrations (<15 μg/mL), edeine selectively inhibits bacterial DNA synthesis while sparing RNA and protein synthesis; at higher concentrations, it potently inhibits protein synthesis by targeting the 30S ribosomal subunit [1]. This bimodal activity is not observed for kasugamycin, which exclusively targets translation initiation, or for GE81112, which acts at a later stage of 30S-IC formation [2]. Early studies demonstrated that edeine at low micromolar concentrations (10⁻⁷ M) inhibits DNA synthesis in E. coli, including in mutants lacking DNA polymerase I, confirming a DNA-targeted mode of action independent of protein synthesis inhibition [3].

DNA synthesis inhibition Dual mechanism Concentration-dependent activity

Structural Differentiation: β-Phenyl-β-Alanine (Iph) in Edeine D vs. β-Tyrosine in Edeine A1

The defining structural feature of edeine D is the presence of the 3-amino-3-phenyl-propionic acid (β-phenyl-β-alanine, Iph) residue, which replaces the β-tyrosine residue found in edeine A1 [1]. This substitution eliminates the phenolic hydroxyl group present in edeine A1, altering hydrogen-bonding capacity, lipophilicity, and potentially ribosomal binding interactions. Structure-activity relationship (SAR) studies on edeine A and D analogues demonstrated that modifications to the aromatic residue significantly impact antimicrobial potency against specific bacterial and fungal strains [2]. While edeine A1 inhibits Bacillus subtilis at 2 μg/mL, the distinct aromatic substitution in edeine D may confer differential activity profiles against organisms where β-tyrosine-mediated interactions are less critical .

Structure-activity relationship Antimicrobial spectrum Non-proteinogenic amino acid

Edeine D Procurement: Optimal Research and Industrial Application Scenarios Based on Evidence


Structural Biology of Translation Initiation: Cryo-EM and X-ray Crystallography Studies of 30S-PIC

Edeine D is the preferred ligand for trapping early 30S pre-initiation complexes for high-resolution structural determination. Cryo-EM structures at 2.0–2.9 Å resolution have been solved using edeine to arrest E. coli 30S-IF1-IF3-mRNA complexes (PDB: 9FDA), enabling visualization of the earliest stages of translation initiation [1]. Unlike kasugamycin, which binds to overlapping but distinct 16S rRNA contacts, and GE81112, which acts at a later step, edeine uniquely stabilizes the 30S-PIC in a conformation that precedes start codon recognition [1]. Researchers requiring defined 30S-PIC structures for drug discovery or mechanistic studies should specify edeine D over other initiation inhibitors to ensure the desired conformational state is captured.

Dual DNA/Protein Synthesis Inhibition Studies in Bacterial Physiology

Edeine D is uniquely suited for experiments investigating the coordination between DNA replication and protein synthesis in bacteria. Its concentration-dependent dual mechanism — DNA synthesis inhibition at <15 μg/mL and protein synthesis inhibition at higher concentrations — allows researchers to titrate between the two targets using a single compound [1]. This is not achievable with kasugamycin, GE81112, or pactamycin, which exclusively inhibit translation [2]. Studies in E. coli, including DNA polymerase I-deficient mutants, have validated edeine's DNA-targeted activity independent of its ribosomal effects, making edeine D a critical tool for dissecting the hierarchical relationship between these essential cellular processes [3].

P-Site-Specific Translation Inhibition with Concurrent A-Site Misreading Induction

For experiments requiring specific P-site tRNA binding inhibition coupled with translational fidelity analysis, edeine D is the appropriate selection. Edeine inhibits tRNA binding to the P-site by disrupting codon-anticodon interaction through G693:C795 base pair induction, while simultaneously inducing A-site misreading at levels comparable to streptomycin [1]. Pactamycin, despite binding to the same conserved residues, inhibits translocation rather than P-site binding and does not induce A-site misreading [1]. This dual functional profile (P-site blockade + A-site miscoding) makes edeine D uniquely valuable for ribosomal fidelity studies and for screening compounds that modulate translational accuracy.

Structure-Activity Relationship (SAR) Studies of Edeine Congeners: Defined Active Isomer Required

Edeine D, with its verified α-isomer configuration and distinct β-phenyl-β-alanine residue, serves as a chemically defined starting point for SAR campaigns aimed at optimizing edeine-class antibiotics [1]. Unlike commercial edeine A, which may contain a mixture of active (A1) and inactive (A2) isomers that confound potency measurements, edeine D synthesized and characterized with confirmed α-configuration ensures that observed biological activity is attributable to a single molecular species [2]. The Iph residue of edeine D also provides a distinct aromatic pharmacophore compared to the β-tyrosine of edeine A1, enabling systematic exploration of aromatic substitution effects on antimicrobial spectrum and ribosomal binding affinity [3].

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